N-(2-Methoxyethyl)nicotinamide
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Overview
Description
N-(2-Methoxyethyl)nicotinamide: is a chemical compound belonging to the nicotinamide family. It is characterized by its molecular formula C9H12N2O2 and a molecular weight of 180.207 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
N-(2-Methoxyethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . The primary target of this compound is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Mode of Action
this compound interacts with its target, NNMT, by participating in the methylation process . NNMT catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide . The overexpression of NNMT can alter cellular nicotinamide and S-adenosyl-L-methionine (SAM) levels, which in turn, affects nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions and signaling pathways .
Biochemical Pathways
this compound is involved in the nicotinate and nicotinamide metabolism pathway . This pathway is critical for energy metabolism regulation because methylated nicotinamide can no longer be converted to NAD+. NAD+ is necessary for fuel oxidation and carbohydrate to lipid conversion .
Pharmacokinetics
These properties are strongly influenced by physicochemical parameters . The physicochemical properties of this compound, such as its molecular weight and hydrogen bond donor and acceptor counts, could potentially influence its ADME properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NNMT. By influencing the activity of NNMT, this compound can impact cellular metabolism, DNA repair, and cellular stress responses . It can also influence human DNA repair and cellular stress responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with substituted 2-bromoacetophenones in deep eutectic solvents has been shown to be an efficient and sustainable process . Additionally, the compound’s stability and reactivity can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
N-(2-Methoxyethyl)nicotinamide plays a significant role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism. It interacts with several enzymes, including nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide to form N-methylnicotinamide . This interaction is crucial for maintaining cellular NAD+ levels, which are essential for various metabolic processes. Additionally, this compound may interact with sirtuins, a family of NAD±dependent deacetylases, influencing cellular aging and metabolism .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance mitochondrial function by increasing the levels of NAD+, which is vital for energy production and cellular respiration . Furthermore, this compound can impact gene expression by activating sirtuins, leading to changes in the expression of genes involved in stress response, metabolism, and longevity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NAD+ metabolism and sirtuin activation. By increasing NAD+ levels, it enhances the activity of sirtuins, which deacetylate and regulate various proteins involved in cellular metabolism and stress response . Additionally, this compound may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby conserving NAD+ for other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products may have different biological activities . Long-term exposure to this compound has been associated with sustained increases in NAD+ levels and enhanced mitochondrial function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance mitochondrial function and improve metabolic health without adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in lipid metabolism . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase and sirtuins, influencing metabolic flux and metabolite levels . By modulating NAD+ levels, this compound can affect various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with nicotinamide transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it enhances mitochondrial function by increasing NAD+ levels . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)nicotinamide can be synthesized through various synthetic routes. One common method involves the reaction of nicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-(2-Methoxyethyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in cellular processes.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is utilized in the development of various industrial products, including pharmaceuticals and cosmetics
Comparison with Similar Compounds
Nicotinamide: A well-known compound with similar structural features but different functional groups.
2-Chloro-N-(2-methoxyethyl)nicotinamide: A derivative with a chloro substituent.
N-Methyl-N-(2-methoxyethyl)nicotinamide: Another derivative with a methyl group
Uniqueness: N-(2-Methoxyethyl)nicotinamide is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHLMQLGKSJOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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